molecular formula C15H16Cl2N4OS B11052313 1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No. B11052313
M. Wt: 371.3 g/mol
InChI Key: WONNDXTVIIGXQC-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a propyl chain, and a thioxo group integrated into a hexahydropyrimido[4,5-d]pyrimidine scaffold.

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dichlorophenyl group: This step often involves a substitution reaction where a dichlorophenyl moiety is introduced into the pyrimidine core.

    Addition of the propyl chain: This can be achieved through alkylation reactions.

    Incorporation of the thioxo group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This can be used to remove oxygen or introduce hydrogen into the molecule.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing groups in the molecule.

    Thiolation: This reaction introduces sulfur into the molecule, often using thiolating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1-(3,4-dichlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potent biological activity against certain cancer cell lines .

properties

Molecular Formula

C15H16Cl2N4OS

Molecular Weight

371.3 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-6-propyl-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C15H16Cl2N4OS/c1-2-5-20-7-10-13(18-8-20)21(15(23)19-14(10)22)9-3-4-11(16)12(17)6-9/h3-4,6,18H,2,5,7-8H2,1H3,(H,19,22,23)

InChI Key

WONNDXTVIIGXQC-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(NC1)N(C(=S)NC2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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